4-Acetamidophenylhydrazine hydrochloride
Overview
Description
4-Acetamidophenylhydrazine hydrochloride is a chemical compound with the molecular formula C8H12ClN3O and a molecular weight of 201.65 g/mol. It is a derivative of phenylhydrazine, where an acetamide group is attached to the phenyl ring, and it is commonly used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Acetamidophenylhydrazine hydrochloride can be synthesized through the reaction of 4-aminophenylhydrazine with acetic anhydride in the presence of hydrochloric acid. The reaction typically involves heating the mixture to facilitate the formation of the acetamide group.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-Acetamidophenylhydrazine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation: Produces corresponding oxo-compounds.
Reduction: Results in the formation of reduced derivatives.
Substitution: Leads to the formation of substituted phenylhydrazine derivatives.
Scientific Research Applications
4-Acetamidophenylhydrazine hydrochloride is widely used in scientific research due to its unique chemical properties. It is employed in:
Chemistry: As a reagent in organic synthesis and analytical chemistry.
Biology: In biochemical assays and studies involving enzyme inhibition.
Medicine: In the development of pharmaceuticals and drug discovery.
Industry: In the production of dyes, pigments, and other chemical products.
Mechanism of Action
4-Acetamidophenylhydrazine hydrochloride is similar to other phenylhydrazine derivatives, such as phenylhydrazine itself and p-aminophenylhydrazine. it is unique due to the presence of the acetamide group, which imparts different chemical and biological properties compared to its analogs.
Comparison with Similar Compounds
Phenylhydrazine
p-Aminophenylhydrazine
p-Acetamidophenylhydrazine
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Properties
IUPAC Name |
N-(4-hydrazinylphenyl)acetamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O.ClH/c1-6(12)10-7-2-4-8(11-9)5-3-7;/h2-5,11H,9H2,1H3,(H,10,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDUKQCJFYLORQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50596726 | |
Record name | N-(4-Hydrazinylphenyl)acetamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50596726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56745-86-9 | |
Record name | N-(4-Hydrazinylphenyl)acetamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50596726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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